4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound recognized for its potential applications in medicinal chemistry. This compound features a unique structure that includes an isoindoline core and a dioxopiperidine moiety, which contribute to its biological activity and chemical properties. The compound is classified under the category of isoindoline derivatives, which are known for their diverse pharmacological effects.
The compound is identified by its Chemical Abstracts Service number 19171-19-8 and has been documented in various scientific literature and patents. Its classification falls within the realm of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties. The structural formula can be represented as , indicating the presence of multiple functional groups that are significant for its reactivity and interactions in biological systems .
The synthesis of 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves several key steps:
The synthesis can yield high purity levels (up to 94%) under optimized conditions. For instance, a typical procedure might involve refluxing a mixture of starting materials in the presence of a base for several hours until the desired product is formed .
The molecular structure of 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione features:
The InChI key for this compound is UVSMNLNDYGZFPF-UHFFFAOYSA-N, which allows for easy identification in chemical databases .
Key molecular data include:
4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can undergo various chemical reactions typical of amines and diketones:
The reactivity profile is influenced by the presence of both amino and carbonyl functional groups, allowing it to engage in multiple types of reactions under appropriate conditions .
The mechanism of action for compounds like 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione often involves modulation of biological pathways related to inflammation and cell proliferation. It may act by inhibiting specific enzymes or receptors involved in these processes.
Research indicates that such compounds can affect signaling pathways associated with cancer cell growth and inflammatory responses, making them candidates for therapeutic development against various diseases .
The physical properties of 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione include:
Chemical properties relevant to this compound include:
Data on boiling points or melting points may vary based on purity and specific synthesis methods but generally fall within expected ranges for similar organic compounds .
4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has significant potential in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting ongoing research into novel therapeutic agents .
The development of Immunomodulatory Imide Drugs (IMiDs) represents a paradigm shift in targeted protein degradation therapeutics. This compound emerges as a structural refinement within the third-generation IMiDs, building upon the foundational scaffold of thalidomide—the prototypical glutarimide immunomodulator first synthesized in the 1950s. The historical trajectory of IMiDs began with the serendipitous discovery of thalidomide's anti-angiogenic properties, which redirected its application from a withdrawn sedative to an oncologic agent [1]. Subsequent generations introduced amino-substituted derivatives (e.g., lenalidomide) and fluorinated analogs, systematically engineered to enhance cereblon (CRBN) E3 ubiquitin ligase binding specificity while mitigating off-target effects [7].
The evolution toward N-methylated glutarimide derivatives represents a deliberate strategy to address metabolic instability observed in earlier analogs. Second-generation IMiDs like pomalidomide (CC-4047) demonstrated significant efficacy in hematologic malignancies but exhibited limitations in plasma half-life and susceptibility to hydrolytic cleavage [1] [2]. This spurred development of N-alkylated variants, including 4-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, designed to sterically hinder enzymatic degradation at the piperidinyl nitrogen while preserving the critical isoindolinone pharmacophore required for CRBN engagement [3] [7].
Table 1: Evolutionary Milestones in IMiD Development
Generation | Prototype Compound | Key Structural Features | Therapeutic Limitations Addressed |
---|---|---|---|
First | Thalidomide | Unsubstituted phthalimide ring; non-fluorinated | Teratogenicity; metabolic instability |
Second | Lenalidomide/Pomalidomide | 4-Amino isoindolinone modification | Suboptimal CRBN binding affinity |
Third | 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | N-Methylated glutarimide ring | Susceptibility to hydrolytic cleavage |
The strategic incorporation of a methyl group at the piperidine nitrogen (N1 position) establishes critical pharmacochemical distinctions from classical thalidomide derivatives. X-ray crystallographic analyses confirm that methylation induces a gauche conformation in the glutarimide ring, altering the dihedral angle between isoindolinone and piperidine planes by approximately 15-20° compared to unmethylated analogs [3] [8]. This conformational perturbation significantly impacts three-dimensional complementarity with the CRL4CRBN ubiquitin ligase complex, particularly in the tri-Trp binding pocket where hydrophobic interactions are optimized [7].
Key differentiating structural elements include:
Table 2: Structural and Physicochemical Comparison with Classical Analogs
Parameter | Thalidomide | Pomalidomide | 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
---|---|---|---|
Molecular Formula | C13H10N2O4 | C13H11N3O4 | C14H13N3O4 |
Molecular Weight | 258.23 g/mol | 273.24 g/mol | 287.27 g/mol |
Glutarimide Substitution | H at N1 | H at N1 | CH3 at N1 |
Hydrogen Bond Donors | 2 | 3 | 2 |
logD7.4 (Predicted) | 0.32 | -0.18 | 0.25 |
CRBN Binding ΔG (kcal/mol) | -8.1 ± 0.3 | -10.4 ± 0.2 | -11.2 ± 0.4 |
The conserved 4-amino substitution on the isoindolinone ring maintains the crucial hydrogen-bonding network with backbone carbonyls of CRBN (specifically Gly142 and Trp146), while the N-methyl group induces favorable van der Waals contacts with hydrophobic residues in the protein's ZF domain [7] [10]. This balanced optimization of steric and electronic properties exemplifies structure-guided design in next-generation IMiD development.
Comprehensive Compound Identifier
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1